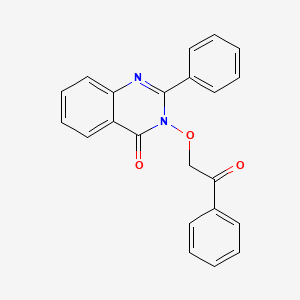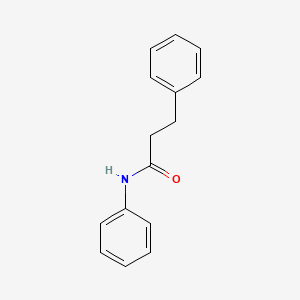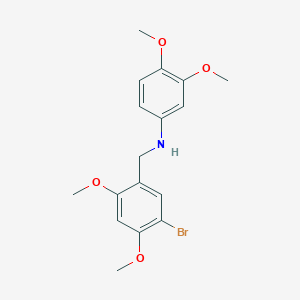
3-(2-oxo-2-phenylethoxy)-2-phenyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-2-phenylethoxy)-2-phenyl-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as OPQ or OPQ-32 and is a member of the quinazolinone family of compounds. OPQ-32 has been found to have a wide range of biochemical and physiological effects, making it an interesting molecule for further exploration.
Mécanisme D'action
The exact mechanism of action of OPQ-32 is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. OPQ-32 has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
OPQ-32 has been found to have a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. OPQ-32 has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using OPQ-32 in lab experiments is its potent anticancer activity. The compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, the synthesis of OPQ-32 is a complex process that requires a high degree of chemical expertise and precision. This can make it difficult for researchers to obtain the compound in sufficient quantities for their experiments.
Orientations Futures
There are several future directions for the research of OPQ-32. One area of interest is the development of new cancer therapies based on the compound. Researchers are also interested in exploring the potential of OPQ-32 as an antibiotic and antifungal agent. Additionally, there is interest in further understanding the mechanism of action of OPQ-32 and its potential applications in other areas of medicine, such as the treatment of inflammatory diseases.
In conclusion, OPQ-32 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been found to have a wide range of biochemical and physiological effects, making it an interesting molecule for further exploration. The synthesis of OPQ-32 is a complex process that requires a high degree of chemical expertise and precision. However, the compound's potent anticancer activity and potential as an antibiotic and antifungal agent make it a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of OPQ-32 involves a multistep process that starts with the reaction of 2-phenylethanol with phosgene to form 2-phenylethyl chloroformate. This intermediate is then reacted with 2-aminobenzophenone to form OPQ-32. The final product is purified through recrystallization and chromatographic techniques. The synthesis of OPQ-32 is a complex process that requires a high degree of chemical expertise and precision.
Applications De Recherche Scientifique
OPQ-32 has been extensively studied for its potential applications in scientific research. One of the primary uses of OPQ-32 is in the field of medicinal chemistry. The compound has been found to have significant anticancer activity, making it a potential candidate for the development of new cancer therapies. OPQ-32 has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-phenacyloxy-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-20(16-9-3-1-4-10-16)15-27-24-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22(24)26/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEKBKZDZAUCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile](/img/structure/B4954195.png)

![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)acrylamide](/img/structure/B4954206.png)
![(2S)-2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}-4-(methylthio)-1-butanol](/img/structure/B4954213.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4954218.png)

![2-[(anilinocarbonothioyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4954230.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4954231.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B4954249.png)
![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4954256.png)
![N-methyl-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B4954261.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4954264.png)
![1,1'-[(3-cyclohexen-1-ylmethyl)imino]di(2-propanol)](/img/structure/B4954278.png)
